Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate
CAS No.: 633298-88-1
Cat. No.: VC8128513
Molecular Formula: C8H8ClN3O2S
Molecular Weight: 245.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 633298-88-1 |
|---|---|
| Molecular Formula | C8H8ClN3O2S |
| Molecular Weight | 245.69 g/mol |
| IUPAC Name | ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate |
| Standard InChI | InChI=1S/C8H8ClN3O2S/c1-2-14-6(13)4-11-8-12-7(9)5(3-10)15-8/h2,4H2,1H3,(H,11,12) |
| Standard InChI Key | PXVIWSTWEYYIOC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC1=NC(=C(S1)C#N)Cl |
| Canonical SMILES | CCOC(=O)CNC1=NC(=C(S1)C#N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
The systematic IUPAC name, ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate, reflects its ethoxycarbonylmethylamino substituent on a 4-chloro-5-cyano-thiazole ring . Alternative designations include Ethyl N-(4-chloro-5-cyano-1,3-thiazol-2-yl)glycinate and Glycine, N-(4-chloro-5-cyano-2-thiazolyl)-, ethyl ester . Key identifiers include CAS numbers 633298-88-1 and 71870-67-2, PubChem CID 3851603, ChemSpider ID 3076740, and ChEMBL ID CHEMBL1364966 .
Molecular and Structural Features
The compound’s planar thiazole ring is substituted at positions 4 (chloro), 5 (cyano), and 2 (aminoacetate). Computational models derived from InChI (InChI=1S/C8H8ClN3O2S/c1-2-14-6(13)4-11-8-12-7(9)5(3-10)15-8/h2,4H2,1H3,(H,11,12)) and SMILES (CCOC(=O)CNC1=NC(=C(S1)C#N)Cl) notations confirm the connectivity . The ethyl ester moiety enhances solubility in organic solvents, while the electron-withdrawing chloro and cyano groups polarize the thiazole ring, influencing reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.69 g/mol | |
| Synonyms | 15+ variants, including MLS000755773, CHEMBL1364966 | |
| XLogP3-AA | 1.7 (estimated) |
Synthesis and Manufacturing
Reaction Pathways
Industrial synthesis typically involves the condensation of ethyl cyanoacetate with 2-amino-4-chloro-5-cyano-thiazole under basic conditions. Parchem’s protocol specifies a DMF/ethanol solvent system with as a base, yielding the product after recrystallization . Alternative routes may employ nucleophilic substitution at the thiazole’s C-2 position, leveraging the amino group’s reactivity .
Purification and Quality Control
Post-synthetic purification via column chromatography or recrystallization from DMF/ethanol mixtures ensures >95% purity, as verified by NMR and LC-MS . Suppliers like Matrix Scientific offer batches with certified analytical data, including -NMR (δ 1.84 ppm for CH, 3.19–4.31 ppm for CH groups) and -NMR profiles .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s thiazole core is a privileged scaffold in drug discovery, particularly for kinase inhibitors and antimicrobial agents . Its ChEMBL entry (CHEMBL1364966) suggests utilization in high-throughput screening libraries targeting infectious diseases .
Specialty Materials
Parchem categorizes it under Specialty Materials, hinting at roles in polymer additives or ligand design for catalytic systems . The cyano and ester groups may facilitate coordination to metal centers or participation in cycloaddition reactions .
| Quantity | Price (USD) | Supplier |
|---|---|---|
| 500 mg | 918 | Matrix Scientific |
| 1 g | 1,836 | Matrix Scientific |
| 5 g | 7,343 | Matrix Scientific |
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